N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride
Description
This compound is a hydrochloride salt of a benzo[d]thiazole- and tetrahydrothieno[2,3-c]pyridine-containing molecule designed as an apurinic/apyrimidinic endonuclease 1 (APE1) inhibitor. APE1 is a critical DNA repair enzyme overexpressed in cancers, including gliomas, where elevated activity correlates with resistance to radiotherapy and alkylating agents . The compound features a 6-ethyl-substituted tetrahydrothieno[2,3-c]pyridine core linked to a benzo[d]thiazole moiety and a 4-(N,N-dipropylsulfamoyl)benzamide group. The hydrochloride salt enhances solubility, a key factor for bioavailability and therapeutic efficacy.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dipropylsulfamoyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O3S3.ClH/c1-4-16-33(17-5-2)39(35,36)21-13-11-20(12-14-21)27(34)31-29-26(22-15-18-32(6-3)19-25(22)38-29)28-30-23-9-7-8-10-24(23)37-28;/h7-14H,4-6,15-19H2,1-3H3,(H,31,34);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCGHWMIVDOANS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C4=NC5=CC=CC=C5S4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35ClN4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and mechanisms of action based on diverse research findings.
Synthesis and Chemical Structure
The compound is synthesized through a multi-step process involving the formation of key intermediates that incorporate the benzo[d]thiazole and thieno[2,3-c]pyridine moieties. The final product is characterized by its unique structural features that confer specific biological activities.
Chemical Structure
The molecular formula is , indicating a complex arrangement of heterocycles and functional groups that play crucial roles in its pharmacological properties.
Inhibition of APE1
One of the primary biological activities of this compound is its role as an inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1) . APE1 is a critical enzyme involved in DNA repair processes and has been implicated in various cancers. Studies have demonstrated that related compounds exhibit low micromolar activity against APE1, with significant effects observed in cell-based assays:
- Cytotoxicity Enhancement : The compound potentiates the cytotoxic effects of alkylating agents like temozolomide (TMZ) and methylmethane sulfonate (MMS), leading to increased DNA damage in cancer cells .
| Compound | APE1 Inhibition (µM) | Cytotoxicity Potentiation |
|---|---|---|
| N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl... | 5.0 | Yes |
| N-(3-(benzo[d]thiazol-2-yl)-6-ethyl... | 4.5 | Yes |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the core structure influence both the potency and selectivity of the compound. For instance:
- Substituents on the benzamide moiety can enhance binding affinity to APE1.
- Alkyl chain variations impact solubility and cellular uptake.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of APE1 Activity : By binding to the active site of APE1, it prevents the enzyme from cleaving damaged DNA, thereby increasing cellular apoptosis in cancer cells.
- Modulation of Redox Activity : The compound may also influence redox-sensitive pathways that regulate gene expression involved in survival and proliferation.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study 1 : In a mouse model of glioblastoma, administration of the compound alongside TMZ resulted in a significant reduction in tumor volume compared to controls .
- Study 2 : In vitro assays using HeLa cells showed a marked increase in DNA damage markers when treated with this compound in combination with MMS, suggesting enhanced therapeutic potential against resistant cancer phenotypes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Modifications
Key analogue :
- N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) Structural difference: The 6-ethyl group in the target compound is replaced with a bulkier 6-isopropyl substituent. Functional impact: Isopropyl groups may enhance hydrophobic interactions with APE1’s active site but reduce metabolic stability compared to ethyl.
Benzamide substituent :
- The target compound’s 4-(N,N-dipropylsulfamoyl) group replaces the acetamide in Compound 3.
Pharmacokinetic (PK) Profile
Research Findings and Structure-Activity Relationships (SAR)
Substituent Effects on APE1 Inhibition
- 6-Alkyl substituents : Ethyl (target) vs. isopropyl (Compound 3): Smaller alkyl groups (e.g., ethyl) may balance metabolic stability and target binding.
- Benzamide modifications : Sulfamoyl groups (target) vs. acetamide (Compound 3): Sulfamoyl’s electronegativity and bulk may enhance APE1 binding via polar interactions, though this requires validation.
Therapeutic Implications
- Compound 3’s synergy with alkylating agents suggests the target compound could similarly sensitize cancer cells to chemotherapy.
Preparation Methods
Pictet-Spengler Cyclization
The Pictet-Spengler reaction enables enantioselective synthesis of THTP derivatives. As described by Matsumura et al., thiophene-based precursors react with aldehydes or ketones under acidic conditions to form the bicyclic structure. For example, condensation of 2-thiopheneethylamine with formaldehyde in the presence of hydrogen chloride yields the THTP core. This method is advantageous for scalability, though it requires careful control of HCl gas to avoid over-acidification.
Thiol-Mediated Cyclization
An alternative route involves generating a thiol intermediate in situ from halogenated precursors. Sodium sulfide reacts with brominated cyclohexanone derivatives, followed by alkylation with ethyl bromides to form the THTP ring. This method is particularly effective for introducing substituents at the 2-position of the thiophene ring, as demonstrated in the synthesis of 2-methyl-THTP derivatives.
Functionalization of the THTP Core
Introduction of the Benzo[d]thiazol-2-yl Group
The benzo[d]thiazole moiety is introduced via nucleophilic aromatic substitution or coupling reactions. Patent CN102432626A details the use of 2-mercaptobenzothiazole with brominated THTP intermediates under basic conditions. Alternatively, Suzuki-Miyaura coupling with a boronic ester-functionalized benzothiazole has been reported, though this requires palladium catalysis and stringent anhydrous conditions.
Ethyl Substituent Incorporation
The 6-ethyl group is typically introduced during the cyclization step. For instance, 4-acetamidocyclohexanone is treated with ethyl bromide in the presence of sodium sulfide, facilitating simultaneous ring formation and alkylation. This one-pot approach minimizes intermediate isolation, improving yield (reported 68–72%).
Synthesis of 4-(N,N-Dipropylsulfamoyl)benzamide
Sulfonylation of Benzoyl Chloride
The dipropylsulfamoyl group is introduced via reaction of 4-chlorosulfonylbenzoyl chloride with dipropylamine. This step is performed in dichloromethane at 0–5°C to control exothermicity, yielding 4-(N,N-dipropylsulfamoyl)benzoyl chloride.
Amidation with THTP Intermediate
The benzoyl chloride intermediate is coupled to the THTP-amine derivative using Schotten-Baumann conditions. A mixture of THF and aqueous sodium bicarbonate facilitates the reaction at room temperature, achieving amide bond formation with >90% efficiency.
Final Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas in anhydrous ethanol. Crystallization is induced by cooling to 0°C, yielding the final compound with >99% purity. Critical parameters include:
- HCl gas flow rate : 0.5 L/min to prevent localized over-acidification
- Crystallization temperature : 0–5°C for optimal crystal habit
- Solvent ratio : Ethanol/water (9:1 v/v) to balance solubility and yield
Optimization and Industrial Considerations
Process Intensification
Recent patents emphasize single-vessel synthesis to reduce processing time. For example, bromination, cyclization, and amidation steps are conducted sequentially without isolating intermediates, cutting production time by 40%.
Q & A
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including coupling benzo[d]thiazole derivatives with tetrahydrothieno[2,3-c]pyridine precursors under controlled conditions (e.g., inert atmosphere, 60–80°C). Key steps include amide bond formation and sulfamoylation. Solvents like ethanol or DMF are used, and purification is achieved via recrystallization or flash chromatography. Monitoring via TLC and HPLC ensures intermediate purity .
Q. Which analytical methods are essential for characterizing purity and structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Mass spectrometry (MS) validates molecular weight, and X-ray crystallography (if crystals are obtainable) provides detailed bond geometry .
Q. How should this compound be stored to maintain stability?
Store in airtight, light-protected containers under inert gas (e.g., argon) at −20°C. Sensitivity to moisture and oxidation necessitates desiccants and periodic purity checks via HPLC .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize reaction yields?
Apply DoE to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions. Central Composite Design (CCD) or Box-Behnken models can reduce trial runs by 30–50%. For example, a study using DoE improved thienopyridine intermediate yields from 65% to 82% by optimizing reflux time and solvent polarity .
Q. How to resolve contradictions in biological activity data (e.g., APE1 inhibition vs. cytotoxicity)?
Discrepancies between in vitro enzyme assays (e.g., APE1 IC₅₀ in µM range) and cellular effects (e.g., synergy with alkylating agents) may arise from off-target interactions or cellular uptake variability. Validate using orthogonal assays (e.g., Surface Plasmon Resonance for binding kinetics) and compare results across cell lines (e.g., HeLa vs. primary fibroblasts) .
Q. What strategies elucidate structure-activity relationships (SAR) for target inhibition?
Synthesize analogs with modified substituents (e.g., replacing dipropylsulfamoyl with dimethylsulfamoyl) and test APE1 inhibitory activity. Pair experimental data with molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Arg177 or π-π stacking with Phe266) .
Q. How to assess metabolic stability for preclinical studies?
Use pooled liver microsomes (human/mouse) incubated with the compound at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CLint) and compare to reference compounds (e.g., verapamil). For improved stability, introduce metabolically resistant groups (e.g., fluorination) .
Q. What mechanistic studies explain its synergy with alkylating agents like temozolomide?
Co-treat cells with the compound and temozolomide, then measure DNA damage markers (γ-H2AX foci) and repair kinetics (Comet assay). APE1 inhibition likely disrupts base excision repair (BER), prolonging DNA strand breaks. Confirm via siRNA knockdown of APE1 and rescue experiments .
Q. How to determine the role of functional groups in target binding?
Conduct alanine scanning mutagenesis on recombinant APE1 and test compound binding via Isothermal Titration Calorimetry (ITC). For example, the benzo[d]thiazole moiety may interact with hydrophobic pockets, while the sulfamoyl group contributes to solubility and charge complementarity .
Q. What formulation strategies improve aqueous solubility for in vivo studies?
Salt formation (e.g., hydrochloride) enhances solubility in polar solvents. Alternatively, use co-solvents (e.g., PEG-400) or nanoemulsion formulations. For oral administration, micronization or solid dispersions with polyvinylpyrrolidone (PVP) can increase bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
